

# Application Note: Quantification of Tocopheryl Nicotinate using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Vitamin E nicotinate*

Cat. No.: *B1682389*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tocopheryl nicotinate in various matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

## Introduction

Tocopheryl nicotinate is an ester of tocopherol (Vitamin E) and nicotinic acid. It is utilized in pharmaceutical and cosmetic formulations for its potential antioxidant and vasodilatory properties. Accurate and precise quantification of tocopheryl nicotinate is crucial for quality control, formulation development, and stability studies. This application note describes a validated RP-HPLC method for the determination of tocopheryl nicotinate. The method is demonstrated to be specific, accurate, and precise.

## Principle of the Method

This method employs reversed-phase chromatography to separate tocopheryl nicotinate from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvent (methanol or acetonitrile) and water facilitates the separation. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where tocopheryl nicotinate exhibits maximum absorbance, which is

typically around 295 nm.[1][2] The peak area of tocopheryl nicotinate is proportional to its concentration in the sample.

## Experimental Protocol

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Methanol:Water (97:3, v/v)[3]
Flow Rate	1.2 mL/min[2][3]
Column Temperature	30 °C
Injection Volume	20 µL[4]
Detection Wavelength	295 nm[1][2][3]
Run Time	Approximately 10 minutes

## Preparation of Solutions

3.2.1. Standard Stock Solution (1000 µg/mL) Accurately weigh 100 mg of Tocopheryl Nicotinate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

3.2.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

3.2.3. Sample Preparation The sample preparation will vary depending on the matrix. A generic procedure for a cream or lotion is provided below.

- Accurately weigh an amount of sample equivalent to approximately 10 mg of tocopheryl nicotinate into a 50 mL centrifuge tube.
- Add 25 mL of methanol and vortex for 5 minutes to disperse the sample.
- Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45  $\mu$ m PTFE syringe filter into an HPLC vial.
- If necessary, dilute the filtrate with the mobile phase to bring the concentration within the calibration range.

## System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 25  $\mu$ g/mL working standard solution five times and evaluate the following parameters.

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

## Method Validation Data

The described method was validated according to ICH guidelines. The following tables summarize the performance characteristics.

### Table 1: Linearity

Concentration Range ( $\mu$ g/mL)	Correlation Coefficient ( $r^2$ )
1 - 100	$> 0.999$

**Table 2: Precision**

Concentration ( $\mu\text{g/mL}$ )	Intra-day Precision (RSD, n=6)	Inter-day Precision (RSD, n=6)
10	1.5%	1.8%
50	0.8%	1.2%
100	0.5%	0.9%

**Table 3: Accuracy (Recovery)**

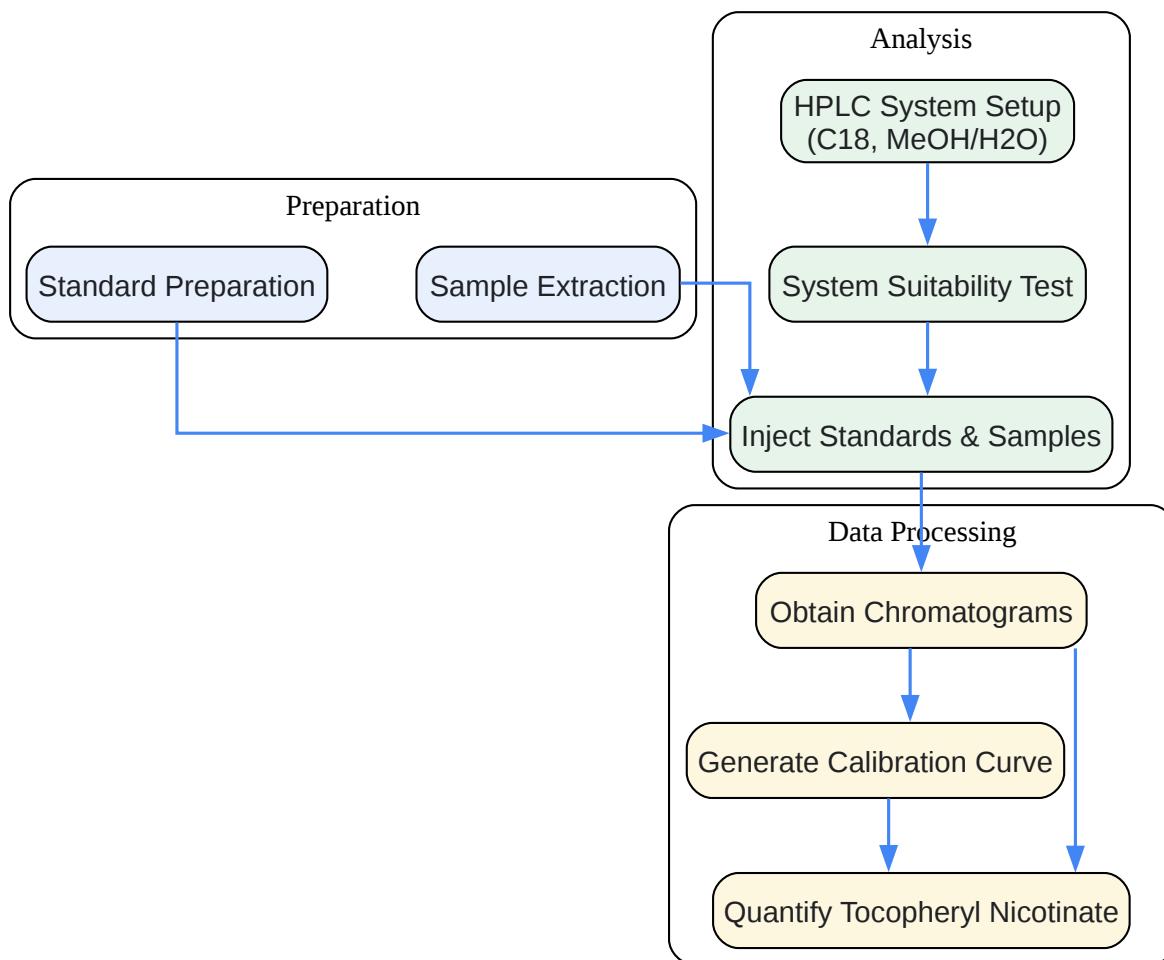
Spiked Level	Amount Added ( $\mu\text{g/mL}$ )	Amount Found ( $\mu\text{g/mL}$ )	Recovery (%)
80%	40	39.8	99.5
100%	50	50.3	100.6
120%	60	60.6	101.0

**Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)**

Parameter	Value ( $\mu\text{g/mL}$ )
LOD	0.3
LOQ	1.0

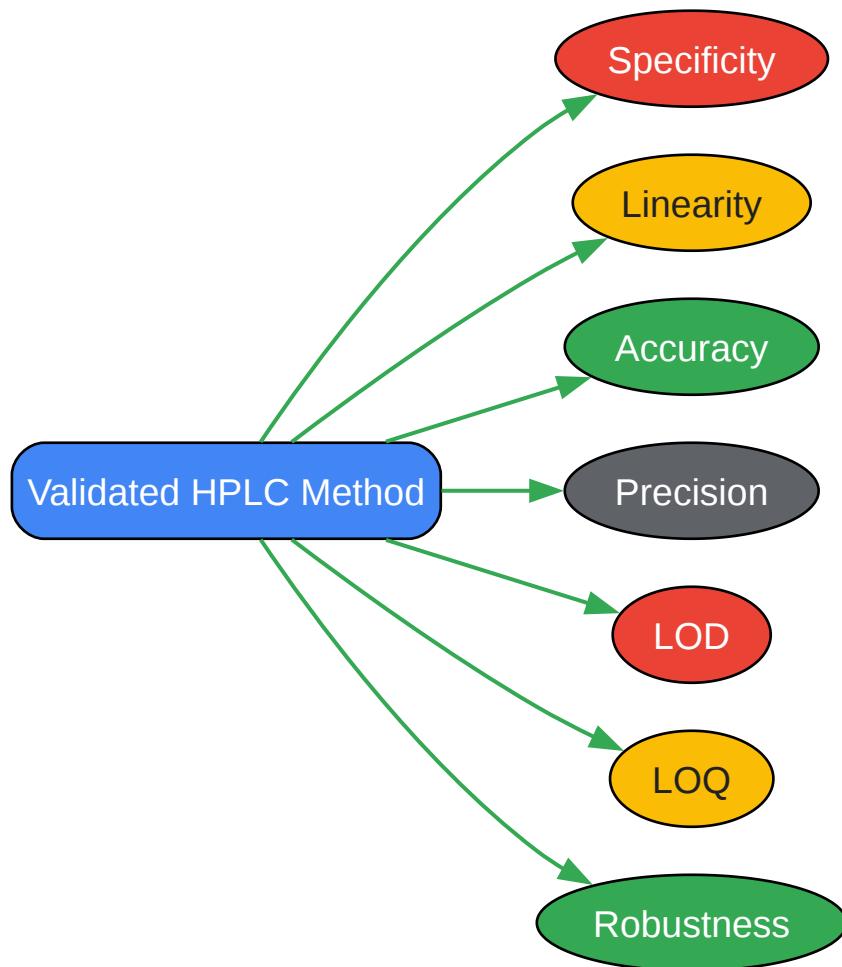
## Visualizations

## Experimental Workflow

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Caption: HPLC analysis workflow for tocopheryl nicotinate.

## Method Validation Parameters

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Caption: Key parameters for HPLC method validation.

## Conclusion

The described RP-HPLC method is a reliable and robust technique for the quantification of tocopheryl nicotinate. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical and cosmetic industries. The validation data demonstrates that the method meets the typical requirements for analytical procedures.

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## References

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